
GN44028
Overview
Description
GN44028 is a small-molecule inhibitor targeting hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of cellular adaptation to hypoxia. It exhibits potent inhibitory activity with an IC50 of 14 nM, specifically blocking hypoxia-induced HIF-1α transcriptional activity without interfering with HIF-1α mRNA expression, protein stabilization, or its heterodimerization with HIF-1β . This selectivity makes this compound a valuable tool for dissecting HIF-1α-specific pathways in diseases like cancer, myeloproliferative neoplasms (MPNs), and metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:
Cyclization Reaction: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
Aromatic Substitution: Introduction of the benzodioxin moiety through aromatic substitution reactions.
Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors with precise control over temperature and reaction time.
Solvent Extraction: Using solvents like dimethyl sulfoxide (DMSO) for extraction and purification.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Types of Reactions:
Inhibition of Transcriptional Activity: GN 44028 inhibits the transcriptional activity of HIF-1α under hypoxic conditions.
Anti-Proliferative Activity: It exhibits anti-proliferative activities against various cancer cell lines, including HCT116, HepG2, and HeLa cells
Common Reagents and Conditions:
Reagents: Hydrazine derivatives, diketones, benzodioxin derivatives.
Major Products:
Inhibition of Vascular Endothelial Growth Factor (VEGF): GN 44028 reduces the levels of VEGF in cancer cells, contributing to its anti-cancer properties.
Scientific Research Applications
In Vitro Studies
GN44028 has demonstrated cytotoxic effects against various cancer cell lines in vitro, including colorectal cancer cells (HCT116 and CT26). Studies have shown that inhibiting HIF-1α signaling with this compound can weaken the tumor-initiating capability and enhance the efficacy of chemotherapy .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (nM) | Effect Observed |
---|---|---|
HCT116 | 14 | Reduced colony formation |
CT26 | 14 | Decreased tumorigenicity |
In Vivo Studies
In animal models, this compound has been utilized to assess its impact on tumor growth and metastasis. For instance, subcutaneous injections of HCT116 cells into mice followed by treatment with this compound resulted in significantly reduced tumor size compared to control groups . This suggests that this compound may serve as an effective therapeutic agent in reducing tumor burden.
Potential in Combination Therapy
Recent findings indicate that combining this compound with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes. For example, when used alongside traditional chemotherapy drugs, this compound enhanced the anticancer effects by targeting the metabolic adaptations of cancer cells .
Broader Implications in Disease Models
Beyond cancer, the inhibition of HIF-1α by this compound has implications for other diseases characterized by hypoxia, such as ischemic conditions and certain inflammatory diseases. Research indicates that targeting HIF-1α can modulate immune responses and tissue repair processes .
Case Study 1: Colorectal Cancer
A study investigating the effects of this compound on colorectal cancer cell lines revealed that treatment led to a significant reduction in cell viability and migration capabilities. The study concluded that this compound could be a promising candidate for further development in colorectal cancer therapy .
Case Study 2: Combination with Chemotherapy
In a preclinical trial, this compound was administered alongside standard chemotherapy regimens to assess its potential for enhancing treatment efficacy in solid tumors. The results indicated improved survival rates and reduced tumor recurrence compared to chemotherapy alone, highlighting its potential role as an adjunct therapy .
Mechanism of Action
GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .
Comparison with Similar Compounds
Mechanism of Action :
- Inhibits HIF-1α transcriptional activity by disrupting its interaction with coactivators like p300/CBP .
- Reduces downstream targets of HIF-1α, such as hexokinase 2 (HK2) in pancreatic ductal adenocarcinoma (PDAC) and Tribbles pseudokinase 3 (TRIB3) in colorectal cancer (CRC), thereby impairing glycolysis, Wnt/β-catenin signaling, and tumor progression .
- Suppresses cancer stem cell (CSC) self-renewal in glioblastoma (GBM) and colorectal cancer models by downregulating stemness-associated markers (e.g., CD133, Nestin) .
GN44028 is distinguished from other HIF inhibitors by its specificity for HIF-1α and unique mechanism. Below is a comparative analysis with key competitors:
Table 1: Key HIF Inhibitors and Their Properties
Key Differentiators of this compound:
Specificity for HIF-1α: Unlike pan-HIF inhibitors (e.g., Echinomycin) or HIF-2α-specific agents (e.g., PT2385), this compound selectively targets HIF-1α transcriptional activity. In glioblastoma, this compound reduced both proneural (IDH1-mutant) and mesenchymal subtype markers, whereas Smad3 inhibitors (e.g., (E)-SIS3) only affected mesenchymal GSCs .
Metabolic Effects :
- In chronic hypoxia, GN44032 suppressed glycolysis (reduced ECAR) and mitochondrial respiration, contrasting with PT2385, which increased glycolysis and respiration in human myoblasts .
Synergy with Chemotherapy :
- In CRC models, this compound enhanced 5-FU and oxaliplatin efficacy, reducing tumor volume by 60% and lung metastasis by 75% . Comparable HIF inhibitors like PX-478 lack documented synergy with standard chemotherapies.
Impact on Stemness :
- This compound reduced colony formation and tumorigenicity in 3D-cultured colorectal CSCs by 50–70%, outperforming Smad3 inhibitors in disrupting stemness pathways .
Research Findings and Clinical Implications
- Colorectal Cancer: this compound blocked TGF-β-driven TRIB3/β-catenin/Wnt signaling, a pathway critical for metastasis. Combination therapy with 5-FU reduced pulmonary nodules by 80% in mice .
- Glioblastoma: this compound monotherapy suppressed proneural and mesenchymal GSC viability by 40–60%, while combinatorial use with Smad3 inhibitors achieved >90% reduction .
- MPNs: In JAK2 V617F-mutant HSCs, this compound restored normal differentiation by reducing LSK (Lin⁻Sca-1⁺c-Kit⁺) cell populations by 50% under hypoxia .
Biological Activity
GN44028 is a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), with an IC50 value of approximately 14 nM. This compound has garnered significant attention for its role in modulating cellular responses to hypoxia, particularly in various pathological conditions such as cancer and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
This compound specifically inhibits the transcriptional activity of HIF-1α without affecting HIF-2α. The inhibition occurs through the blockade of HIF-1α's ability to transactivate genes involved in the hypoxic response, which is critical in various cellular processes including metabolism, angiogenesis, and cell survival under low oxygen conditions .
1. Chondrocytes
Research indicates that this compound disrupts the regulation of hemoglobin expression in chondrocytes under hypoxic conditions. In a study examining the role of HIF-1α in cartilage physiology, it was found that treatment with this compound led to a significant reduction in hemoglobin production, which is crucial for maintaining cellular oxygen levels and preventing cell death during hypoxia .
2. Muscle Stem Cells (MuSCs)
In models of chronic hypoxia, this compound has been shown to impair muscle regeneration by inhibiting HIF-1α activity. This inhibition was associated with reduced mitochondrial respiration and glycolytic activity in human myoblasts exposed to chronic hypoxic conditions. Specifically, while PT2385 (a HIF-2α inhibitor) enhanced myoblast proliferation, this compound resulted in decreased proliferation and metabolic activity .
3. Glioblastoma Cells
This compound has also been studied in glioblastoma models where it reduced the expression of both proneural and mesenchymal markers by inhibiting HIF-1α. This suggests that this compound may impact tumor plasticity and heterogeneity by altering the expression profiles of key transcription factors involved in glioma progression .
Table 1: Summary of Biological Effects of this compound
Implications for Therapeutic Applications
Given its potent inhibitory effects on HIF-1α, this compound presents potential therapeutic applications in conditions characterized by abnormal hypoxic responses. For instance:
- Cancer Therapy : By inhibiting HIF-1α, this compound may reduce tumor growth and metastasis by disrupting the tumor's adaptive mechanisms to hypoxia.
- Muscle Degeneration : In diseases where muscle regeneration is compromised due to chronic hypoxia, targeting HIF pathways with this compound could enhance recovery processes.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of GN44028 in inhibiting HIF-1α activity, and how does it differ from other HIF-1α inhibitors?
this compound selectively inhibits hypoxia-induced HIF-1α transcriptional activity (IC50 = 14 nM) without affecting HIF-1α mRNA expression, protein accumulation, or heterodimerization with HIF-1β . This distinguishes it from inhibitors like PX-478 (which targets HIF-1α stability) or EL-102 (which disrupts microtubule dynamics). Methodologically, researchers should validate inhibition using luciferase reporter assays under hypoxic conditions (e.g., 1% O2) and compare results with western blotting for HIF-1α protein levels .
Q. What experimental models are most suitable for initial testing of this compound’s anti-tumor efficacy?
Subcutaneous xenograft models using colorectal cancer cell lines (e.g., CT26 or HCT116) are well-established for this compound studies. Key endpoints include tumor volume measurement, metastasis suppression (e.g., lung nodule counts), and synergy with chemotherapy agents like 5-FU or oxaliplatin (OXA). Ensure proper hypoxic induction in tumors via immunohistochemical staining for HIF-1α .
Q. How should researchers measure this compound’s impact on HIF-1α transcriptional targets in vitro?
Use qRT-PCR or RNA-seq to quantify downstream hypoxia-responsive genes (e.g., VEGF, GLUT1) in cell lines treated with this compound under hypoxic conditions (1–5% O2). Normalize data to normoxic controls and include a positive control (e.g., cobalt chloride) to confirm hypoxia induction .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s efficacy across different cancer types or oxygen tensions?
Contradictions may arise from cell-type-specific HIF-1α dependencies or variable hypoxic microenvironments. To resolve this:
- Compare this compound’s IC50 in normoxia vs. hypoxia across multiple cell lines.
- Use single-cell RNA sequencing to identify subpopulations with differential HIF-1α activation.
- Validate findings in orthotopic or patient-derived xenograft (PDX) models, which better mimic tumor heterogeneity .
Q. What methodological considerations are critical when combining this compound with chemotherapy or immunotherapy?
- Dosing schedule : Administer GN44024 after chemotherapy to avoid blunting hypoxia-driven drug resistance mechanisms.
- Synergy analysis : Use the Chou-Talalay combination index (CI) to quantify interactions. In HCT116 models, this compound + 5-FU reduced tumor growth by 60% compared to monotherapy .
- Immune profiling : Assess changes in tumor-associated macrophages (TAMs) and T-cell infiltration via flow cytometry, as HIF-1α inhibition alters immunosuppressive microenvironments .
Q. How can researchers optimize protocols for hypoxia induction in this compound studies to ensure reproducibility?
- Standardize oxygen levels using modular incubator chambers (e.g., 1% O2, 5% CO2, balanced N2).
- Validate hypoxia via HIF-1α western blotting or hypoxia probes (e.g., pimonidazole).
- Include this compound-treated normoxic controls to isolate hypoxia-specific effects .
Q. What statistical approaches are recommended for analyzing this compound’s dual role in tumor suppression and potential off-target effects?
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., vehicle vs. This compound vs. combination therapy).
- Apply pathway enrichment analysis (e.g., GSEA) to RNA-seq data to identify off-target pathways.
- Report effect sizes and confidence intervals to contextualize clinical relevance .
Q. Data Analysis and Reproducibility
Q. How should researchers handle variability in this compound’s IC50 values across studies?
Variability may stem from differences in hypoxia duration, cell confluence, or assay type (e.g., viability vs. transcriptional activity). Mitigate this by:
- Pre-treating cells with hypoxia for 24–48 hours before this compound exposure.
- Using standardized assays (e.g., CellTiter-Glo for viability; HRE-luciferase for HIF-1 activity).
- Repeating experiments across ≥3 independent replicates .
Q. What are best practices for validating this compound’s specificity toward HIF-1α in complex biological systems?
- Perform CRISPR/Cas9 knockout of HIF-1α to confirm loss of this compound’s effect.
- Test against HIF-2α-selective inhibitors (e.g., PT2399) to rule out cross-reactivity.
- Use proteomics to identify non-HIF targets, especially at high doses (>1 µM) .
Q. Translational Research
Q. What preclinical evidence supports this compound’s transition to clinical trials for solid tumors?
this compound enhanced chemotherapy efficacy in colorectal cancer models, reducing lung metastasis by 50% in combination with 5-FU . For clinical translation:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSZVSWAAUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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